5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde

Schiff base synthesis Sulfur-containing ligands Acid catalysis

5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde (CAS 773146-44-4) is a heterocyclic building block consisting of a 1,10-phenanthroline core substituted with a nitro group at the 5-position and aldehyde groups at the 2- and 9-positions. It serves as a bidentate ligand precursor in coordination chemistry and as a versatile synthetic intermediate for Schiff base formation.

Molecular Formula C14H7N3O4
Molecular Weight 281.22 g/mol
Cat. No. B12107639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde
Molecular FormulaC14H7N3O4
Molecular Weight281.22 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C3C(=C(C=C21)[N+](=O)[O-])C=CC(=N3)C=O)C=O
InChIInChI=1S/C14H7N3O4/c18-6-9-2-1-8-5-12(17(20)21)11-4-3-10(7-19)16-14(11)13(8)15-9/h1-7H
InChIKeyAEOGQDPQRKNIFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde for Ligand Development: Technical Specifications and Procurement Baseline


5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde (CAS 773146-44-4) is a heterocyclic building block consisting of a 1,10-phenanthroline core substituted with a nitro group at the 5-position and aldehyde groups at the 2- and 9-positions . It serves as a bidentate ligand precursor in coordination chemistry and as a versatile synthetic intermediate for Schiff base formation [1]. The compound has a molecular formula of C14H7N3O4, a molecular weight of 281.22 g/mol, and is commercially available at standard purity of 97% (NMR/HPLC verified) .

Why 5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde Cannot Be Substituted with 5-Bromo or Unsubstituted Analogs


The 5-position substituent on the phenanthroline core directly modulates the electronic environment of the ligand framework, affecting both the kinetics of condensation reactions and the coordination properties of the resulting metal complexes [1]. The unsubstituted 1,10-phenanthroline-2,9-dicarbaldehyde (CAS 57709-62-3) lacks the electron-withdrawing group that enhances aldehyde electrophilicity, while the 5-bromo analog introduces different inductive and steric parameters [1]. Direct substitution without accounting for these electronic differences can result in altered reaction yields, modified complex stability constants, and divergent spectroscopic properties that invalidate comparative studies and require re-optimization of established protocols [1].

Quantitative Differentiation of 5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde: Evidence-Based Selection Criteria


Acid-Catalyzed Schiff Base Condensation Yield Comparison: 5-Nitro vs. 5-Bromo Analogs

In a systematic study of Schiff base formation with sulfur-containing amines, the 5-nitro-substituted dialdehyde demonstrated a significantly enhanced yield under acid-catalyzed conditions compared to its 5-bromo counterpart [1]. The condensation reactions of the dialdehydes with thiosemicarbazide and S-alkyl/aryl dithiocarbazates were conducted both in the presence and absence of concentrated sulfuric acid, with the nitro-substituted substrate showing a more pronounced response to acid catalysis [1].

Schiff base synthesis Sulfur-containing ligands Acid catalysis

Electronic Tuning Capacity: Nitro Substituent as a Strong Electron-Withdrawing Modulator

The nitro group at the 5-position serves as a strong electron-withdrawing substituent (Hammett σₚ = +0.78 for NO₂), which substantially alters the electron density distribution across the phenanthroline π-system relative to unsubstituted 1,10-phenanthroline-2,9-dicarbaldehyde or halogen-substituted analogs [1]. This electronic perturbation modulates both the Lewis basicity of the phenanthroline nitrogens and the electrophilicity of the 2,9-dicarbaldehyde moieties, providing a distinct electronic profile for coordination chemistry applications [1].

Coordination chemistry Ligand electronic tuning Metal complex stability

Commercial Availability and Purity Specifications of 5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde

5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde is commercially available from specialized fine chemical suppliers with verified purity specifications . The compound is supplied at standard purity of 97%, with batch-specific quality control documentation including NMR, HPLC, and GC analysis available upon request . The product is categorized under CAS 773146-44-4 with MDL number MFCD22581664, ensuring unambiguous compound identification and traceability across procurement channels .

Procurement Quality control NMR purity

Priority Application Scenarios for 5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde Based on Quantitative Evidence


Synthesis of Sulfur-Containing Schiff Base Ligands for Metal Coordination Studies

This compound is optimally suited for the synthesis of sulfur-containing Schiff base ligands via condensation with amines such as thiosemicarbazide and S-alkyl/aryl dithiocarbazates, where the electron-withdrawing nitro group enhances aldehyde electrophilicity and improves reaction yields under acid-catalyzed conditions [1]. The resulting Schiff bases serve as versatile chelating agents for transition metal complexation in catalysis and materials science research [1].

Electronic Tuning of 1,10-Phenanthroline-Based Coordination Complexes

Researchers requiring systematic modulation of ligand electronic properties should prioritize this compound over unsubstituted or halogen-substituted analogs. The strong electron-withdrawing nitro group (Hammett σₚ = +0.78) alters the Lewis basicity of the phenanthroline nitrogens, enabling the design of metal complexes with modified redox potentials, altered binding affinities, and distinct spectroscopic signatures for applications in sensing, catalysis, and photophysical studies [1].

Precursor for Asymmetric or Functionalized Phenanthroline Derivatives

The dual aldehyde functionality at the 2- and 9-positions enables divergent synthetic elaboration into a wide range of functionalized 1,10-phenanthroline derivatives, including bis-hydrazones, bis-oximes, and macrocyclic ligands [1]. The nitro group at the 5-position provides a latent handle for subsequent reduction to the corresponding 5-amino derivative, offering orthogonal functionalization strategies not available with unsubstituted or 5-bromo analogs [1].

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